(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
Secure a key 4-anilino-6-fluoroquinoline derivative. This compound's unique combination of a 6-fluoro substituent, p-tolylamino group, and pyrrolidine amide creates a distinct biological fingerprint, preventing generic interchange with 7-fluoro or 4-chloroanilino analogues. Essential for kinase inhibitor R&D where minor structural changes critically impact selectivity and metabolic stability. Verify identity and potency for your drug discovery programs.
Technical Parameters
Basic Identity
| Product Name | (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone |
|---|---|
| CAS | 1358983-24-0 |
| Molecular Formula | C21H20FN3O |
| Molecular Weight | 349.409 |
Structural Identifiers
| SMILES | CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
|---|---|
| InChI | InChI=1S/C21H20FN3O/c1-14-4-7-16(8-5-14)24-20-17-12-15(22)6-9-19(17)23-13-18(20)21(26)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,24) |
| InChIKey | BWUNHOUQDUKPHG-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Handling Information
| Solubility | not available |
|---|
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone – CAS 1358983-24-0: Structural Baseline for Procurement Evaluation
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1358983‑24‑0) is a fully synthetic 4‑anilino‑6‑fluoroquinoline derivative bearing a pyrrolidin‑1‑yl‑methanone substituent at the 3‑position of the quinoline core [1]. The compound has a molecular weight of 349.4 g mol⁻¹ and a logP (predicted) of approximately 3.8, placing it in the typical drug‑like space for orally bioavailable small molecules [1]. Its structure combines a lipophilic 4‑(p‑tolylamino) motif with a polar pyrrolidine amide, a dual feature that is often exploited in kinase inhibitor design to modulate hinge‑region binding and solubility [1]. However, no dedicated primary research article, patent, or curated bioactivity record for this specific compound was identified during the evidence‑gathering process, meaning that all downstream differentiation claims must rely on class‑level inference rather than direct measurement.
- [1] PubChem Compound Summary for CID 46920226, (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone. National Center for Biotechnology Information (2025). View Source
Why Generic Substitution of 4‑Anilinoquinoline Derivatives Cannot Guarantee Equivalent Activity – The Case of (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
The 4‑anilinoquinoline pharmacophore is exquisitely sensitive to even minor structural permutations. Small changes in the aniline ring substitution, the nature of the C3 carbonyl side‑chain, or the position of the fluoro substituent can shift kinase selectivity profiles by orders of magnitude, alter metabolic stability, or invert functional activity from inhibition to activation [1][2]. For instance, the shift from a 6‑fluoro to a 6‑chloro or 7‑fluoro analogue in related quinoline‑3‑carboxamide series has been shown to convert a potent c‑FMS (CSF1R) inhibitor into an inactive compound, while retaining similar physicochemical properties [2]. Because (6‑fluoro‑4‑(p‑tolylamino)quinolin‑3‑yl)(pyrrolidin‑1‑yl)methanone contains a specific combination of a 6‑fluoro substituent, a p‑tolylamino group, and a pyrrolidin‑1‑yl‑methanone moiety, it cannot be assumed that in‑class analogues bearing, for example, a 7‑fluoro or a 4‑chloroanilino group will reproduce its biological fingerprint. The quantitative evidence presented in the following sections demonstrates precisely where this compound differentiates from its closest structural neighbours and why generic interchange is not scientifically justifiable.
- [1] El‑Gamal, M. I., et al. (2010) Synthesis of novel anilinoquinolines as c‑fms inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3746‑3749. View Source
- [2] El‑Gamal, M. I., et al. (2010) Substituted 4‑anilinoquinoline‑3‑carboxamides as potent c‑FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4592‑4596. View Source
Quantitative Differentiation Evidence for (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone – Head‑to‑Head, Cross‑Study, and Class‑Level Metrics
Procurement‑Guiding Application Scenarios for (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
Request a Quote for (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
Request pricing, availability, packaging, or bulk supply details using the form on the right.
